1-Cyclopropyl-2,3,3-trifluorocyclobutene is a unique organic compound characterized by its cyclobutene structure, which includes a cyclopropyl group and three fluorine atoms attached to the cyclobutane ring. The molecular formula for this compound is , indicating the presence of six carbon atoms, seven hydrogen atoms, and three fluorine atoms. Its structure features a strained four-membered ring that contributes to its distinctive chemical properties and reactivity.
Several synthetic routes can be employed to produce 1-cyclopropyl-2,3,3-trifluorocyclobutene:
1-Cyclopropyl-2,3,3-trifluorocyclobutene has potential applications in various fields:
Interaction studies involving 1-cyclopropyl-2,3,3-trifluorocyclobutene typically focus on its reactivity with biological molecules or other chemical species. These studies help elucidate its potential as a drug candidate or its behavior in synthetic pathways. Investigating how this compound interacts with enzymes or receptors could provide insights into its biological activity and therapeutic potential.
When comparing 1-cyclopropyl-2,3,3-trifluorocyclobutene with similar compounds, several noteworthy examples stand out:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Cyclopropylcyclobutene | Lacks trifluoromethyl groups; less reactive | |
| 2-Trifluoromethylcyclobutene | Contains trifluoromethyl but no cyclopropyl group | |
| Cyclopropylmethyltrifluoroacetate | Different functional group; potential ester formation |
The uniqueness of 1-cyclopropyl-2,3,3-trifluorocyclobutene lies in its combination of a cyclopropyl group with multiple trifluoro substituents on a cyclobutane ring. This configuration not only enhances its chemical reactivity but also potentially alters its biological activity compared to other similar compounds. The strain within the cyclobutane ring combined with the electronegative fluorine atoms creates a distinct profile that could be advantageous in drug design and material applications.
1-Cyclopropyl-2,3,3-trifluorocyclobutene represents a unique organofluorine compound with the molecular formula C₇H₇F₃ and a molecular weight of 148.13 g/mol [1]. The compound features a four-membered cyclobutene ring system substituted with three fluorine atoms at positions 2 and 3, and a cyclopropyl group at position 1 [1]. The InChI identifier for this compound is InChI=1S/C7H7F3/c8-6-5(4-1-2-4)3-7(6,9)10/h4H,1-3H2, which provides a standardized representation of its molecular connectivity [1].
The molecular architecture of 1-cyclopropyl-2,3,3-trifluorocyclobutene incorporates significant structural complexity arising from the strained ring systems and the electronic effects of fluorine substitution [2]. The cyclobutene core adopts a non-planar conformation to minimize ring strain, with the four-membered ring exhibiting a puckered geometry similar to other cyclobutene derivatives [3]. This puckering reduces both angle strain and torsional strain that would be present in a planar configuration [4].
The presence of three fluorine atoms introduces substantial electronic perturbations to the molecular framework [5]. Fluorine atoms, being highly electronegative, create significant dipole moments and alter the electron density distribution throughout the molecule [6]. The carbon-fluorine bond lengths in this system are expected to be approximately 1.35 Å, which is characteristic of carbon-fluorine single bonds and represents one of the shortest carbon-halogen bonds in organic chemistry [6].
Table 1: Fundamental Molecular Parameters of 1-Cyclopropyl-2,3,3-trifluorocyclobutene
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₇F₃ | [1] |
| Molecular Weight | 148.13 g/mol | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
The cyclopropyl substituent introduces additional conformational constraints and electronic effects [3]. Cyclopropyl groups are known to exhibit unique bonding characteristics due to their high s-character and ring strain, which can influence the reactivity and stability of the overall molecule [7]. The attachment of the cyclopropyl group to the cyclobutene ring creates a bicyclic system with significant geometric constraints that affect the overall three-dimensional structure.
Bond angle analysis reveals that the cyclobutene ring experiences considerable deviation from ideal tetrahedral geometry [4]. The internal angles in the four-membered ring are approximately 88°, compared to the ideal tetrahedral angle of 109.5°, resulting in substantial angle strain [8]. This strain is partially relieved through the non-planar puckering of the ring, which allows for better orbital overlap and reduced torsional interactions [3].
Nuclear magnetic resonance spectroscopy provides crucial structural information for 1-cyclopropyl-2,3,3-trifluorocyclobutene through analysis of both proton and fluorine-19 nuclei [9]. The compound's nuclear magnetic resonance characteristics are influenced by the unique electronic environments created by the fluorine substituents and the strained ring systems [10].
Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for this compound due to the presence of three fluorine atoms in distinct chemical environments [9]. Fluorine nuclei exhibit a much broader chemical shift range compared to proton nuclear magnetic resonance, typically spanning over 300 ppm, which allows for excellent resolution of different fluorine-containing functional groups [10]. The fluorine atoms at positions 2 and 3 of the cyclobutene ring experience different magnetic environments due to their proximity to the double bond and the cyclopropyl substituent [9].
The proton nuclear magnetic resonance spectrum reveals characteristic signals for the cyclopropyl protons and the methylene protons of the cyclobutene ring [11]. The cyclopropyl protons typically appear as complex multipets due to the unique coupling patterns inherent in three-membered ring systems [12]. The methylene protons adjacent to the fluorinated carbons exhibit significant coupling with the fluorine nuclei, resulting in characteristic splitting patterns that provide diagnostic information about the molecular structure [11].
Table 2: Expected Nuclear Magnetic Resonance Characteristics
| Nuclear Environment | Chemical Shift Range (ppm) | Coupling Features |
|---|---|---|
| Cyclopropyl protons | 0.5-2.0 | Complex multipets |
| Cyclobutene methylene | 2.5-4.0 | Fluorine coupling |
| Fluorine at C-2 | -100 to -150 | Proton and fluorine coupling |
| Geminal fluorines at C-3 | -80 to -120 | Geminal coupling |
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through analysis of the carbon framework [11]. The fluorinated carbons exhibit characteristic downfield shifts and splitting patterns due to direct carbon-fluorine coupling [10]. The coupling constants between carbon and fluorine nuclei are typically large, ranging from 150-300 Hz for directly bonded carbon-fluorine pairs [9].
Mass spectrometric analysis of 1-cyclopropyl-2,3,3-trifluorocyclobutene reveals characteristic fragmentation pathways that reflect the structural features of the molecule [1]. The molecular ion peak appears at m/z 148, corresponding to the molecular weight of the compound [1]. The mass spectrum exhibits several prominent fragment ions that provide diagnostic information about the molecular structure and fragmentation mechanisms [13].
Gas chromatography-mass spectrometry data indicates that the base peak occurs at m/z 133, suggesting loss of a methyl group or equivalent mass from the molecular ion [1]. Additional significant peaks are observed at m/z 97, which likely corresponds to the loss of the trifluoromethyl group or equivalent fragmentation [1]. The third most abundant peak appears at m/z 148, representing the molecular ion itself [1].
The fragmentation behavior is influenced by the stability of the resulting ionic species and the ease of bond cleavage within the strained ring systems [13]. The cyclopropyl group and the fluorinated cyclobutene ring exhibit different fragmentation tendencies, with the weaker bonds typically breaking preferentially during ionization [14]. The presence of fluorine atoms can stabilize certain fragment ions through electronic effects, leading to characteristic fragmentation patterns unique to fluorinated organic compounds [15].
Table 3: Mass Spectrometric Fragmentation Data
| m/z Value | Relative Intensity | Proposed Fragment |
|---|---|---|
| 148 | Moderate | Molecular ion [M]⁺ |
| 133 | High (Base peak) | [M-15]⁺ |
| 97 | Moderate | [M-51]⁺ |
| 69 | Low | Cyclopropylcarbonium ion |
| 51 | Low | Trifluoromethyl fragments |
The ionization process and subsequent fragmentation are governed by the electron impact conditions and the inherent stability of the molecular framework [13]. The strained ring systems present in both the cyclopropyl and cyclobutene moieties can influence the fragmentation pathways by providing preferential cleavage sites [14]. Understanding these fragmentation patterns is essential for structural elucidation and compound identification in analytical applications.
Infrared spectroscopy provides valuable information about the vibrational modes and functional group characteristics of 1-cyclopropyl-2,3,3-trifluorocyclobutene [16]. The compound exhibits characteristic absorption bands that reflect the presence of carbon-hydrogen, carbon-carbon, and carbon-fluorine bonds, as well as the unique vibrational modes associated with the strained ring systems [17].
The carbon-hydrogen stretching region, typically observed between 2850-3000 cm⁻¹, shows absorptions corresponding to the cyclopropyl and cyclobutene methylene groups [18]. The carbon-fluorine stretching vibrations appear in the fingerprint region, generally between 1000-1400 cm⁻¹, with the exact frequencies depending on the local chemical environment of each fluorine atom [16]. The multiple carbon-fluorine bonds in the molecule result in several distinct absorption bands in this region [19].
Ring vibrational modes provide particularly diagnostic information for cyclic compounds [19]. The cyclobutene ring exhibits characteristic out-of-plane bending modes and ring breathing vibrations that are sensitive to the degree of fluorination and substitution pattern [20]. Studies of related fluorinated cyclobutene compounds have shown that the ring puckering frequency is highly dependent on the nature and extent of halogen substitution [19].
Table 4: Characteristic Infrared Absorption Frequencies
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Carbon-hydrogen stretching | 2850-3000 | Medium |
| Carbon-carbon stretching | 1400-1600 | Medium |
| Carbon-fluorine stretching | 1000-1400 | Strong |
| Ring deformation | 800-1200 | Variable |
| Ring puckering | 100-300 | Weak |
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be inactive or weak in the infrared spectrum [21]. The polarizability changes associated with the carbon-fluorine bonds and the ring systems result in characteristic Raman bands that can be used for structural confirmation [22]. The combination of infrared and Raman data provides a comprehensive vibrational fingerprint for the compound [19].
Comparative structural analysis of 1-cyclopropyl-2,3,3-trifluorocyclobutene with related trifluorinated cyclobutene derivatives reveals important structure-activity relationships and electronic effects [23]. The systematic study of fluorinated cyclobutene compounds has shown that the position and number of fluorine substituents significantly influence molecular geometry, electronic properties, and spectroscopic characteristics [5].
Hexafluorocyclobutene, which contains six fluorine atoms compared to the three in 1-cyclopropyl-2,3,3-trifluorocyclobutene, exhibits markedly different electronic properties [23]. The complete fluorination results in a highly electron-deficient system with altered reactivity patterns and enhanced stability toward nucleophilic attack [23]. The molecular dipole moment of hexafluorocyclobutene is significantly different from that of partially fluorinated derivatives, reflecting the cumulative effects of multiple fluorine substituents [23].
Table 5: Comparative Analysis of Trifluorocyclobutene Derivatives
| Compound | Fluorine Count | Ring Puckering (cm⁻¹) | Dipole Moment | Electronic Character |
|---|---|---|---|---|
| 3,3,4,4-Tetrafluorocyclobutene | 4 | 133 | Moderate | Electron-deficient |
| trans-3,4-Difluorocyclobutene | 2 | 171 | Low | Partially deficient |
| 1-Cyclopropyl-2,3,3-trifluorocyclobutene | 3 | ~150* | Moderate | Mixed character |
| Hexafluorocyclobutene | 6 | 98 | High | Highly deficient |
*Estimated based on structural similarities
The electronic effects of fluorine substitution extend beyond simple inductive effects to include hyperconjugative interactions and stereoelectronic stabilization [24]. In 1,1-difluorocyclobutane systems, anomeric-like interactions between fluorine lone pairs and adjacent carbon-carbon sigma antibonding orbitals have been identified as important stabilizing factors [24]. Similar interactions may occur in 1-cyclopropyl-2,3,3-trifluorocyclobutene, particularly involving the geminal fluorines at the 3-position [24].
The presence of the cyclopropyl substituent in 1-cyclopropyl-2,3,3-trifluorocyclobutene introduces unique steric and electronic effects that distinguish it from other fluorinated cyclobutene derivatives [25]. Cyclopropyl groups are known to exhibit unusual electronic properties due to their high s-character and ability to participate in hyperconjugative interactions [7]. The combination of cyclopropyl substitution with trifluorination creates a compound with distinctive reactivity patterns and spectroscopic properties [26].
The formation of the cyclobutene core in 1-cyclopropyl-2,3,3-trifluorocyclobutene represents a fundamental synthetic challenge that has been addressed through several distinct cycloaddition strategies. The most prevalent approach involves [2+2] cycloaddition reactions, which can be executed through thermal, photochemical, or metal-catalyzed pathways [1] [2] [3].
Thermal [2+2] Cycloaddition serves as the primary industrial method for cyclobutene synthesis. This approach typically requires elevated temperatures ranging from 300-500°C and pressures of 600-1500 pounds per square inch gauge, often employing nickel-based catalysts [4] [5]. The process involves the thermocatalytic cyclodimerization of fluorinated alkenes such as hexafluoropropene with ethylene derivatives. Industrial implementations achieve yields of 60-80% under these demanding conditions, making this methodology suitable for large-scale production despite its high energy requirements [4].
Photochemical [2+2] Cycloaddition offers a more selective alternative operating under milder conditions. This methodology utilizes ultraviolet irradiation in the presence of photosensitizers to promote cycloaddition at room temperature [3]. The photochemical approach demonstrates superior stereoselectivity compared to thermal methods, with typical yields ranging from 70-90%. Recent advances have extended this methodology to visible light photocatalysis, enabling the synthesis of diverse cyclobutenes through both intermolecular and intramolecular reactions [3].
Metal-Catalyzed [2+2] Cycloaddition represents the most sophisticated approach, employing gold(I) or palladium(II) catalysts to facilitate cycloaddition under controlled conditions [1] [6]. These catalytic systems operate at moderate temperatures of 80-140°C and demonstrate exceptional functional group tolerance with yields consistently exceeding 75-95%. The gold-catalyzed intermolecular reaction between arylalkynes and alkenes proceeds through a stepwise mechanism involving cyclopropyl gold(I) carbenes followed by ring expansion [1].
| Methodology | Temperature Range | Pressure Requirements | Typical Yield | Key Advantages |
|---|---|---|---|---|
| Thermal Cycloaddition | 300-500°C | 600-1500 psig | 60-80% | Industrial scalability |
| Photochemical | Room temperature | Atmospheric | 70-90% | Mild conditions, stereoselectivity |
| Metal-Catalyzed | 80-140°C | Atmospheric | 75-95% | High selectivity, functional tolerance |
The introduction of trifluoro substituents into the cyclobutene framework presents significant selectivity challenges that must be addressed through carefully designed fluorination strategies. Contemporary approaches encompass electrophilic fluorination, nucleophilic substitution, radical-mediated processes, and metal-catalyzed carbon-hydrogen fluorination [7] [8].
Direct Electrophilic Fluorination employs reagents such as Selectfluor, N-fluorobenzenesulfonimide, and F-TEDA-BF4 to achieve regioselective fluorine incorporation [7]. These methods operate under relatively mild conditions (room temperature to 80°C) but face significant challenges in controlling regioselectivity, typically achieving selectivity ratios of 3:1 to 10:1. The primary limitation involves the tendency for multiple fluorination events, necessitating careful optimization of reaction conditions and stoichiometry.
Nucleophilic Fluorination strategies utilize fluoride sources such as tetrabutylammonium fluoride, potassium fluoride, and silver fluoride for substitution reactions [8]. These methods require elevated temperatures (80-150°C) and pre-activated substrates bearing suitable leaving groups. While selectivity ratios can reach 5:1 to 15:1, the harsh reaction conditions often limit functional group compatibility.
Radical-Mediated Fluorination has emerged as a powerful strategy for site-selective fluorine introduction. Copper-catalyzed systems employing N-fluorobenzenesulfonimide enable multiple carbon-hydrogen bond functionalization at moderate temperatures (50-100°C) [8] [9]. These radical cascade processes can achieve the simultaneous introduction of multiple fluorine atoms with selectivity ratios of 2:1 to 8:1, though regioselectivity control remains challenging.
Metal-Catalyzed Carbon-Hydrogen Fluorination represents the most selective approach, utilizing palladium-silver catalyst systems to achieve direct fluorination of aliphatic carbon-hydrogen bonds [7]. These methods demonstrate exceptional selectivity ratios exceeding 10:1 to >20:1 and operate under relatively mild conditions. However, the substrate scope remains limited, and the methodology requires further development for widespread application.
| Strategy | Selectivity Ratio | Temperature | Primary Challenge |
|---|---|---|---|
| Electrophilic | 3:1 to 10:1 | RT-80°C | Multiple fluorination |
| Nucleophilic | 5:1 to 15:1 | 80-150°C | Harsh conditions |
| Radical-Mediated | 2:1 to 8:1 | 50-100°C | Regioselectivity |
| Metal-Catalyzed | 10:1 to >20:1 | 80-140°C | Limited scope |
The translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive evaluation of economic, environmental, and technical factors. Key considerations include raw material costs, energy requirements, catalyst management, waste handling, and process safety [4] [14] [5].
Raw Material Economics present significant challenges due to the high cost of fluorinated precursors and specialized reagents. Hexafluoropropene and related fluorinated building blocks command premium prices, contributing substantially to overall production costs. Alternative fluorine sources and more efficient utilization strategies are under development to address these economic constraints [4].
Energy Requirements for thermal cycloaddition processes represent a major operational expense. The high temperatures (300-500°C) and pressures (600-1500 psig) required for thermal [2+2] cycloaddition necessitate substantial energy input and specialized equipment [4] [5]. Process intensification strategies, including microreactor technology and heat integration, offer potential solutions for reducing energy consumption.
Catalyst Management involves both cost considerations and environmental impact. Nickel-based catalysts used in industrial processes are partially recyclable, but recovery and regeneration procedures add complexity and cost [4]. Development of heterogeneous catalyst systems that enable more efficient recovery and reuse represents a key area for optimization.
Waste Management presents particular challenges due to the persistence and potential environmental impact of fluorinated compounds. Specialized disposal procedures and potential recovery processes for fluorinated waste streams require careful consideration in process design [4]. Implementation of fluorine recovery systems could transform waste streams into valuable co-products.
Process Safety considerations are paramount given the high-pressure, high-temperature conditions and reactive fluorinated intermediates involved. Continuous flow reactor technology offers enhanced safety profiles through improved heat and mass transfer, reduced hold-up volumes, and better process control [14]. These systems have demonstrated the ability to achieve 6.5 grams per day production rates at laboratory scale with potential for significant scale-up.
| Production Factor | Current Challenge | Optimization Approach | Timeline |
|---|---|---|---|
| Raw Materials | High fluorinated precursor costs | Alternative fluorine sources | 2-3 years |
| Energy | High thermal requirements | Process intensification | 3-5 years |
| Catalysts | Limited recyclability | Heterogeneous systems | 1-2 years |
| Waste | Fluorinated disposal issues | Recovery processes | 3-4 years |
| Safety | High pressure/temperature | Continuous flow | 1-2 years |
The purification and isolation of 1-cyclopropyl-2,3,3-trifluorocyclobutene requires specialized techniques adapted to the unique physical and chemical properties of fluorinated cyclobutene derivatives. Standard approaches include column chromatography, crystallization, distillation, and specialized separation techniques [15] [6] [9].
Column Chromatography serves as the primary purification method for laboratory-scale preparations. Silica gel chromatography with gradient elution systems effectively separates fluorinated cyclobutene derivatives based on polarity differences [15] [16]. The high electronegativity of fluorine substituents significantly influences retention behavior, requiring careful optimization of mobile phase composition. Typical recovery rates exceed 85-95% when properly optimized, with the ability to achieve high-resolution separation of regioisomers and stereoisomers.
Crystallization Techniques provide access to high-purity material suitable for analytical characterization and further synthetic elaboration. Recrystallization from organic solvents such as hexanes, ethyl acetate, or alcohol-based systems can achieve purities of 80-95% [6] [9]. The presence of fluorine substituents often enhances crystallization behavior through intermolecular interactions, facilitating the formation of well-defined crystal structures suitable for X-ray crystallographic analysis.
Distillation Methods offer practical advantages for larger-scale purification, particularly under reduced pressure conditions. The relatively low boiling points of many fluorinated cyclobutene derivatives (typically 67-150°C) enable efficient separation through fractional distillation [4]. Industrial applications often employ continuous distillation processes to achieve both purification and product recovery.
Specialized Separation Techniques have been developed to address specific challenges associated with fluorinated compounds. Gas chromatographic methods enable high-resolution separation even for closely related isomers, including isotopic variants [17]. Recycle gas chromatography has demonstrated nearly complete separation of isotopically labeled derivatives, highlighting the precision achievable through specialized techniques [17].
Analytical Characterization of purified products requires comprehensive spectroscopic analysis. Proton nuclear magnetic resonance spectroscopy provides detailed structural information, with fluorinated cyclobutenes displaying characteristic chemical shift patterns [18] [19]. The chemical shifts of cyclobutene protons (typically δ 1.98 for the core structure) are significantly influenced by fluorine substitution, requiring careful interpretation of coupling patterns and integration values [19].
Advanced Purification Strategies incorporate continuous flow separation systems and automated purification platforms. These approaches enable rapid optimization of separation conditions and can achieve higher throughput compared to traditional batch methods [14]. The integration of online analytical monitoring ensures consistent product quality and enables real-time process optimization.
| Purification Method | Typical Recovery | Purity Achieved | Scale Suitability |
|---|---|---|---|
| Column Chromatography | 85-95% | >95% | Laboratory |
| Crystallization | 80-95% | >98% | Laboratory-Pilot |
| Distillation | 90-98% | 85-95% | Industrial |
| Gas Chromatography | >95% | >99% | Analytical |